ethyl 3-(1,3-benzothiazol-2-yl)-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
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Description
Ethyl 3-(1,3-benzothiazol-2-yl)-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C22H19N3O3S3 and its molecular weight is 469.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds with similar structures focuses on their synthesis and the exploration of their chemical properties. For example, the development of novel synthesis methods for ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate and derivatives through cyclization of thioamide with 2-chloroacetoacetate demonstrates the interest in manipulating thiazole and related heterocycles for various applications (Tang Li-jua, 2015). Such research underpins the fundamental chemical synthesis techniques that could be applied to the synthesis of ethyl 3-(benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate.
Biological Activity
Studies on the biological activity of thiazole and thiophene derivatives, such as the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors from ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, highlight the potential of such compounds in developing new therapeutic agents (V. U. Jeankumar et al., 2013). This suggests that the specific compound may also have pharmacological applications worth exploring.
Antimicrobial and Anticancer Potential
Research into the antimicrobial and anticancer potential of related compounds, such as the synthesis and evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, indicates the broad spectrum of activity these molecules might possess (YN Spoorthy et al., 2021). Such studies pave the way for investigating the specific compound's effectiveness against various pathogens or cancer cells.
Heterocyclic Chemistry and Drug Design
The exploration of heterocyclic compounds in drug design is a significant area of interest. The synthesis of derivatives and their reactions, as seen in the work by H. M. Mohamed on ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)Thiazolo-(3,2-a) Pyridine-4-Carboxylate derivatives, showcases the versatility of these molecules in generating pharmacologically active agents (H. M. Mohamed, 2014). This research indicates the potential of ethyl 3-(benzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate in contributing to the development of new therapeutic compounds.
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3S3/c1-2-28-22(27)25-10-9-13-17(12-25)31-21(24-19(26)16-8-5-11-29-16)18(13)20-23-14-6-3-4-7-15(14)30-20/h3-8,11H,2,9-10,12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUPCCDOQGTAAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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